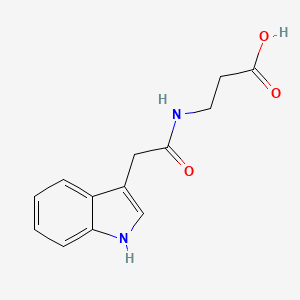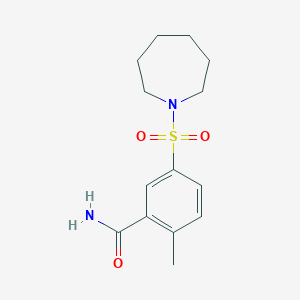
N-(2-ethoxyphenyl)-4-(2-furylmethyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-4-(2-furylmethyl)-1-piperazinecarboxamide, commonly known as EF-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EF-1 is a piperazine derivative that exhibits a range of biological activities, making it an attractive candidate for further investigation.
Mechanism of Action
The mechanism of action of EF-1 is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in tumor growth and inflammation. EF-1 has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
EF-1 has been shown to exhibit a range of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and immune modulation. EF-1 has also been shown to have a low toxicity profile, making it a promising candidate for further investigation.
Advantages and Limitations for Lab Experiments
One of the main advantages of EF-1 is its potent anti-tumor activity, which makes it an attractive candidate for further investigation in the field of cancer treatment. However, one of the limitations of EF-1 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research involving EF-1. One area of investigation could be to further elucidate the mechanism of action of EF-1, in order to better understand its potential applications in various fields. Another potential direction could be to investigate the use of EF-1 in combination with other anti-cancer agents, in order to enhance its efficacy. Additionally, further investigation into the potential anti-inflammatory and immune-modulating effects of EF-1 could also be of interest.
Synthesis Methods
EF-1 can be synthesized using a variety of methods, including the reaction of 2-ethoxyaniline with 2-furylacetaldehyde in the presence of piperazine and acetic acid. This method has been reported to yield EF-1 in high purity and good yield.
Scientific Research Applications
EF-1 has been the subject of numerous scientific studies due to its potential applications in various fields. One of the primary areas of research has been in the field of cancer treatment, where EF-1 has been shown to exhibit potent anti-tumor activity. EF-1 has also been investigated for its potential as an anti-inflammatory agent, as well as for its ability to modulate the immune system.
properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-2-23-17-8-4-3-7-16(17)19-18(22)21-11-9-20(10-12-21)14-15-6-5-13-24-15/h3-8,13H,2,9-12,14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCRSHSXJMTARX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-5-[1-(5-fluoro-2-methoxybenzyl)piperidin-3-yl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5316513.png)
![3-(benzylthio)-6-(2-chloro-6-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5316517.png)
![2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide](/img/structure/B5316528.png)
![ethyl 5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316535.png)
![3-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5316558.png)
![4-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}benzenesulfonamide](/img/structure/B5316565.png)
![2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol](/img/structure/B5316569.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B5316570.png)
![4-{4-[(2-isopropyl-4-pyrimidinyl)methyl]-1-piperazinyl}quinazoline](/img/structure/B5316575.png)
![7-(3-chlorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5316578.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5316584.png)
![2-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]methyl}-6-nitro-1H-benzimidazole](/img/structure/B5316602.png)
